An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodoanisole
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoanisole, also known as 1-iodo-2-methoxybenzene, is a pivotal organoiodine compound and a versatile synthetic intermediate in organic chemistry.[1] Its structure, featuring a methoxy group and an iodine atom on a benzene ring, makes it a valuable building block for synthesizing a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The presence of the iodo group facilitates a variety of cross-coupling reactions, while the methoxy group influences the electronic properties and reactivity of the aromatic ring.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-iodoanisole, detailed experimental protocols for its key reactions, and visual representations of important chemical processes.
Chemical and Physical Properties
2-Iodoanisole is a clear, pale yellow to yellow liquid at room temperature.[1][2] It is an important chemical reagent with wide applications in organic synthesis, particularly in the pharmaceutical and liquid crystal fields.[3] Key physical and chemical data are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₇H₇IO | |
| Molecular Weight | 234.03 | g/mol |
| Boiling Point | 238 - 240 | °C |
| 125 - 126 | °C at 19 mmHg[1][2][3][4][5][6] | |
| Melting Point | 8 - 10 | °C |
| Density | 1.799 | g/mL at 25 °C[1][2][3][4][5] |
| Refractive Index (n_D^20) | 1.6210 - 1.6240 | [1][2][3][4][5] |
| Flash Point | >110 | °C[1] |
| Solubility | Insoluble in water. Miscible with alcohol, diethyl ether, and chloroform.[1][3][4][5] |
Reactivity and Key Chemical Reactions
The chemical behavior of 2-iodoanisole is primarily governed by the interplay between the electron-donating methoxy group and the reactive carbon-iodine bond. This combination renders it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.[1]
Palladium-Catalyzed Cross-Coupling Reactions
2-Iodoanisole is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][7] The reactivity of the carbon-iodine bond allows for oxidative addition to a palladium(0) catalyst, which initiates the catalytic cycles of these reactions.[7]
-
Suzuki-Miyaura Coupling: 2-Iodoanisole readily undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, a cornerstone reaction for C-C bond formation.[1]
-
Sonogashira Coupling: It is a suitable substrate for Sonogashira coupling with terminal alkynes to synthesize substituted alkynes.[1] This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt in the presence of an amine base.[8][9][10]
-
Heck Arylation: 2-Iodoanisole can be utilized in palladium-catalyzed Heck reactions, for instance, in the enantioselective arylation of 2,3-dihydrofuran.[1][2][5][6]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling 2-iodoanisole with primary or secondary amines, a powerful tool for the synthesis of arylamines.[11][12]
Grignard Reagent Formation
The carbon-iodine bond in 2-iodoanisole can react with magnesium to form the corresponding Grignard reagent, 2-methoxyphenylmagnesium iodide.[1] This powerful nucleophile can then be used to react with a wide range of electrophiles.[1]
Nucleophilic Aromatic Substitution
While aromatic rings are generally nucleophilic, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr).[13][14] In the case of 2-iodoanisole, the methoxy group is electron-donating, making it less susceptible to standard SNAr reactions unless under specific conditions or with highly activated nucleophiles.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxy-2'-methylbiphenyl
This protocol describes the coupling of 4-iodoanisole with o-tolylboronic acid.
Materials:
-
o-Tolylboronic acid
-
4-Iodoanisole
-
Acetone
-
Aqueous potassium carbonate solution (2.0 M)
-
Palladium(II) acetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Combine o-tolylboronic acid (10.0 g, 73.6 mmol), 4-iodoanisole (16.8 g, 71.8 mmol), and acetone (200 mL) in a 1-L, three-necked flask equipped with a stir bar and a reflux condenser.
-
Add aqueous potassium carbonate solution (100 mL, 200 mmol) to the flask.
-
Add palladium(II) acetate (33 mg, 0.15 mmol) to the stirring solution.
-
Heat the mixture to a gentle reflux for 3 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Sonogashira Coupling: General Protocol for Coupling of Aryl Iodides with Terminal Alkynes
This protocol provides a general method for the Sonogashira coupling.[8]
Materials:
-
3-Iodoanisole (or other aryl iodide)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (Et₃N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Thoroughly dry a two-neck round-bottom flask and place a magnetic stir bar inside.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe and stir to dissolve the solids.
-
Slowly add the terminal alkyne (1.2 mmol) to the stirring mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Filter the mixture through a plug of Celite or silica gel.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Heck Coupling: General Protocol
This protocol outlines a general procedure for the Heck reaction.
Materials:
-
2-Iodoselenophene (as a representative aryl iodide)
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the aryl iodide (1.0 mmol), alkene (1.2 mmol), and DMF (5 mL).
-
Add triethylamine (1.5 mmol) followed by palladium(II) acetate (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or GC.
-
After cooling, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[15]
Buchwald-Hartwig Amination: General Protocol
This protocol provides a general method for the Buchwald-Hartwig amination.
Materials:
-
4-Iodoanisole
-
Amine (e.g., Piperidine)
-
(NHC)Pd(allyl)Cl catalyst (where NHC is an N-heterocyclic carbene)
-
Base (e.g., LiHMDS or NaOt-Bu)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-2 mol%) and the base (1.5 equivalents).
-
Add the anhydrous solvent.
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 80-100 °C, stirring until the starting material is consumed (monitor by TLC or GC).
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product.[11]
Grignard Reagent Formation
This protocol describes the preparation of 2-methoxyphenylmagnesium iodide.[1]
Materials:
-
2-Iodoanisole
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
A small crystal of Iodine (as an initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Rigorously dry all glassware.
-
Place magnesium turnings in a flame-dried flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve 2-iodoanisole in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the 2-iodoanisole solution to the magnesium. Initiation may require gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[1]
-
Once initiated, add the remaining 2-iodoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.[1]
Visualizations of Reaction Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Formation of a Grignard reagent from 2-iodoanisole.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Iodoanisole | 529-28-2 [chemicalbook.com]
- 3. 2-Iodoanisole [chembk.com]
- 4. 2-Iodoanisole 98 529-28-2 [sigmaaldrich.com]
- 5. 邻碘苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Iodoanisole, 98% 529-28-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
